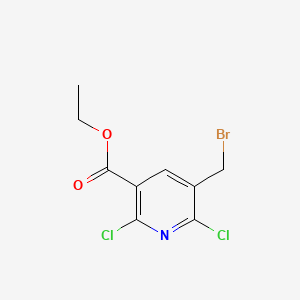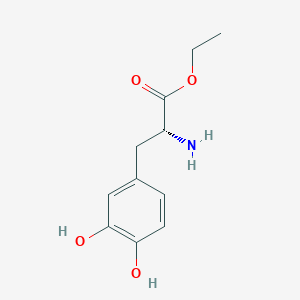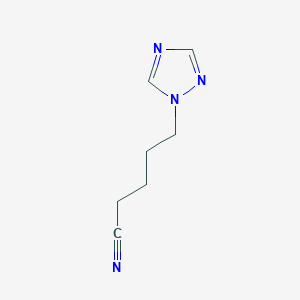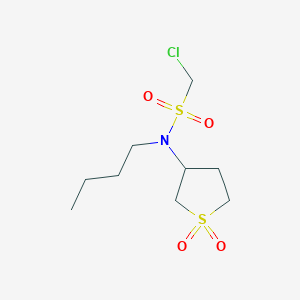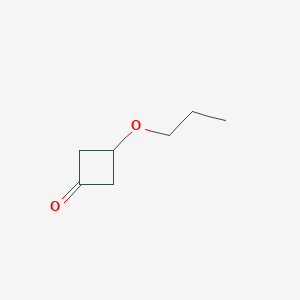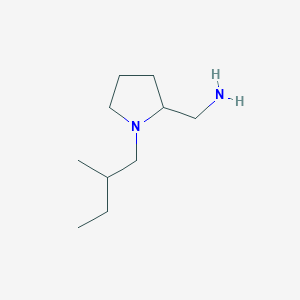
(1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine: is an organic compound with the molecular formula C10H22N2 and a molecular weight of 170.30 g/mol . This compound belongs to the class of pyrrolidines, which are five-membered saturated aliphatic heterocycles containing one nitrogen atom and four carbon atoms . Pyrrolidines are widely used in medicinal chemistry due to their versatile biological activities and functional properties .
Vorbereitungsmethoden
The synthesis of (1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . Industrial production methods often involve bulk custom synthesis and procurement .
Analyse Chemischer Reaktionen
(1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to its corresponding reduced form using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include various oxidized and reduced derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
(1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to efficiently explore the pharmacophore space due to its sp3-hybridization and non-planarity . This enables the compound to bind to enantioselective proteins and exert its biological effects .
Vergleich Mit ähnlichen Verbindungen
(1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine can be compared with other similar compounds, such as:
These compounds share similar structural motifs but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and its versatile reactivity in various chemical reactions .
Eigenschaften
Molekularformel |
C10H22N2 |
|---|---|
Molekulargewicht |
170.30 g/mol |
IUPAC-Name |
[1-(2-methylbutyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C10H22N2/c1-3-9(2)8-12-6-4-5-10(12)7-11/h9-10H,3-8,11H2,1-2H3 |
InChI-Schlüssel |
JOKLVLOROJQDOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CN1CCCC1CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


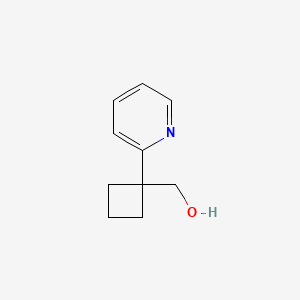
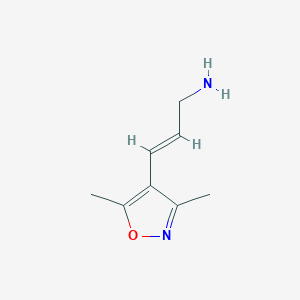

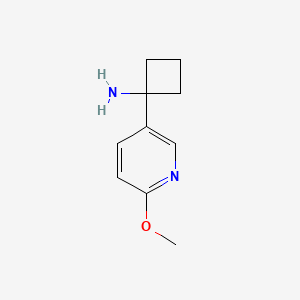
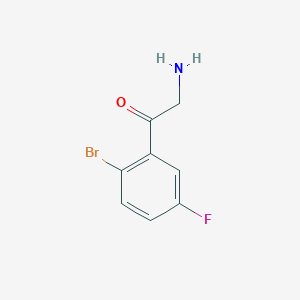
![2-methyl-5-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13614028.png)
